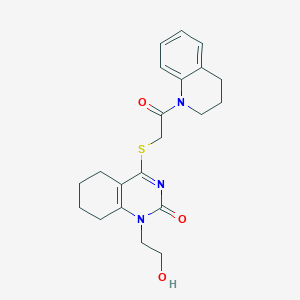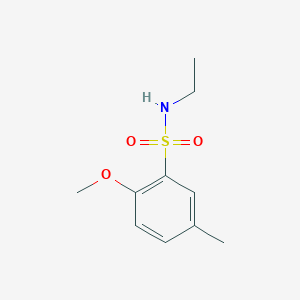
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one" is a complex molecule that appears to be derived from the tetrahydroquinazoline family. This family of compounds is known for its potential biological activities, which include antithyroidal, antitubercular, and antifungal properties . The structure of the compound suggests that it may have been synthesized through a series of reactions involving tetrahydroquinazoline intermediates.
Synthesis Analysis
The synthesis of related tetrahydroquinazoline derivatives typically involves the preparation of N-substituted-o-nitrobenzylamines, followed by the generation of N-substituted-o-aminobenzylamines. These intermediates are then reacted with carbon disulfide to yield tetrahydroquinazoline-2-thiones . Additionally, the synthesis of tetrahydroisoquinoline derivatives, which share a similar structural motif, can be achieved through methods such as the Bischler-Napieralski cyclization, Pictet-Spengler ring closure, and Pomeranz-Fritsch reaction . These methods provide a framework for constructing the complex scaffold of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives is characterized by a bicyclic system that includes a tetrahydroquinazoline ring. The compound of interest likely possesses a similar bicyclic system with additional substituents that may influence its reactivity and biological activity. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra and molecular structure, as well as to perform molecular docking studies to predict the biological activity of similar compounds .
Chemical Reactions Analysis
Tetrahydroquinazoline derivatives can undergo various chemical reactions. For instance, they can participate in [2 + 3] annulative coupling reactions with aryliodonio diazo compounds to form triazoloisoquinoline derivatives . Additionally, reactions with thiourea can lead to the formation of thiazolo-s-triazines, and reactions with carbon disulfide can yield dithiocarbamidate derivatives . These reactions demonstrate the versatility of tetrahydroquinazoline derivatives in forming a wide range of heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups such as thioethers, hydroxyls, and carbonyls can affect properties like solubility, melting point, and reactivity. The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, for example, involves functional groups that are relevant to the compound of interest and can provide insights into its properties . The coordination behavior of similar compounds with transition metals has been studied, revealing non-electrolytic complexes with potential anti-inflammatory and analgesic activities .
科学的研究の応用
Synthesis and Derivatives
Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates result from reactions of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, showcasing the compound's utility in creating dimethyl dicarbamates derived from tetrahydroquinazolines (White & Baker, 1990).
Biological Activities
Quinazolinone derivatives have been explored for their antimicrobial and anticonvulsant activities. For instance, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, and exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antimicrobial Agents
Another study on new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents indicates the potential of these compounds in combating microbial infections. These derivatives were synthesized and tested for their antimicrobial activities, showing promising results compared to standard treatments (El-zohry & Abd-Alla, 2007).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives have been studied, revealing significant changes depending on solvent polarity. This demonstrates the compounds' potential in photophysical applications and the understanding of intramolecular charge transfer characteristics (Pannipara et al., 2017).
Antitumor Agents
Quinazolinone derivatives have also been evaluated for their antitumor activities. For instance, a novel series of 2-mercapto-3-phenethylquinazolines demonstrated sensible selective activities toward renal and breast cancer cell lines, providing a foundation for future development and derivation of potent and selective antitumor agents (Alanazi et al., 2013).
特性
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-13-12-24-18-10-4-2-8-16(18)20(22-21(24)27)28-14-19(26)23-11-5-7-15-6-1-3-9-17(15)23/h1,3,6,9,25H,2,4-5,7-8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJRRYDHJRFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)
![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)
![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
